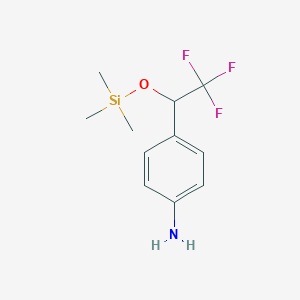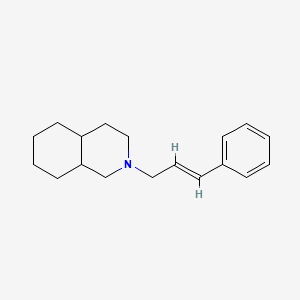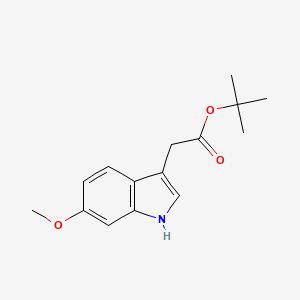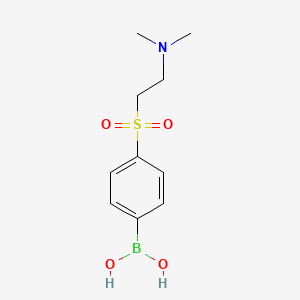![molecular formula C19H16O B11857662 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-35-8](/img/structure/B11857662.png)
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran is a chemical compound with the molecular formula C19H16O It is a member of the indeno[2,1-b]pyran family, characterized by a fused ring system that includes both indene and pyran moieties
Méthodes De Préparation
The synthesis of 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylindene with methyl vinyl ketone in the presence of a Lewis acid catalyst can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the pyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing different functional groups depending on the reagents and conditions used.
Common reagents for these reactions include strong oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: Its unique properties may find applications in materials science, such as the development of novel polymers or advanced materials.
Mécanisme D'action
The mechanism by which 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran can be compared with other similar compounds, such as:
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran: Differing by the position of the methyl group, this compound may exhibit different chemical and biological properties.
1,4-Dihydroindeno[1,2-c]pyrazole: Another compound with a similar fused ring system but different heteroatoms, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and physical properties, which can be leveraged for various scientific and industrial applications.
Propriétés
Numéro CAS |
62225-35-8 |
|---|---|
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C19H16O/c1-13-11-17(14-7-3-2-4-8-14)20-18-12-15-9-5-6-10-16(15)19(13)18/h2-11,13H,12H2,1H3 |
Clé InChI |
SDXPTWKZXYHOSI-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(OC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)





![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)



![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11857651.png)


